molecular formula C14H18O3 B8156531 tert-Butyl 2-methoxy-5-vinylbenzoate

tert-Butyl 2-methoxy-5-vinylbenzoate

Cat. No.: B8156531
M. Wt: 234.29 g/mol
InChI Key: VGPXVUJTSRYOQN-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5-vinylbenzoate is a benzoate ester derivative characterized by a tert-butyl ester group at the carboxyl position, a methoxy substituent at the 2-position, and a vinyl group at the 5-position of the aromatic ring. The tert-butyl group provides steric bulk, enhancing stability against hydrolysis, while the vinyl group offers reactivity for further functionalization (e.g., polymerization or cycloaddition reactions) .

Properties

IUPAC Name

tert-butyl 5-ethenyl-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-6-10-7-8-12(16-5)11(9-10)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPXVUJTSRYOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methoxy-5-vinylbenzoate typically involves the esterification of 2-methoxy-5-vinylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methoxy-5-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Formation of 2-methoxy-5-formylbenzoate or 2-methoxy-5-carboxybenzoate.

    Reduction: Formation of tert-Butyl 2-methoxy-5-ethylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methoxy-5-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5-vinylbenzoate involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the methoxy and tert-butyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Group and Substituent Variations

The following table summarizes key structural and functional differences between tert-butyl 2-methoxy-5-vinylbenzoate and related compounds:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications
This compound 2-OCH₃, 5-CH₂CH₂ Ester (tert-butyl), vinyl High steric protection; vinyl enables polymerization
Methyl 2-amino-5-bromo-4-methoxybenzoate () 2-OCH₃, 4-OCH₃, 5-Br, 2-NH₂ Ester (methyl), amino, bromo Amino group facilitates nucleophilic substitution; bromo aids cross-coupling reactions
tert-Butyl 2-hydroxy-5-nitrobenzoate () 2-OH, 5-NO₂ Ester (tert-butyl), nitro Nitro group increases acidity (pKa ~4–5); potential explosive hazards
5-tert-Butyl-2-methoxybenzoic acid () 2-OCH₃, 5-tert-butyl Carboxylic acid Higher solubility in polar solvents; used in coordination chemistry

Reactivity and Stability

  • Steric Effects: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate), which are more prone to cleavage under acidic/basic conditions .
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound stabilizes the aromatic ring, contrasting with the nitro group (electron-withdrawing) in tert-butyl 2-hydroxy-5-nitrobenzoate, which enhances electrophilic substitution reactivity at meta positions .
  • Vinyl vs. Bromo/Chloro Substituents: The vinyl group allows for [2+2] cycloaddition or radical polymerization, whereas bromo or chloro substituents (e.g., in methyl 2-amino-5-bromo-4-methoxybenzoate) enable Suzuki-Miyaura cross-coupling reactions .

Solubility and Physical Properties

  • The carboxylic acid derivative (5-tert-butyl-2-methoxybenzoic acid) exhibits higher water solubility compared to its ester counterparts but is less stable in acidic environments .
  • tert-Butyl esters generally have lower melting points and higher lipophilicity than methyl esters, impacting their use in drug delivery systems .

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